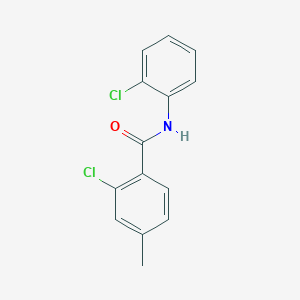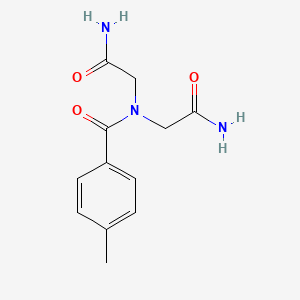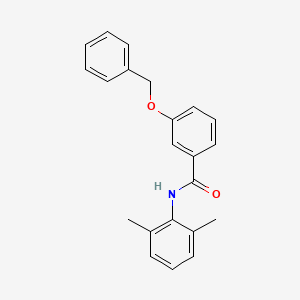
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate, also known as DCPA, is a selective herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. DCPA is a member of the phenoxyacetate herbicide family, which includes other popular herbicides such as 2,4-D and MCPA. DCPA works by disrupting the growth and development of weeds, while leaving crops unharmed. In
科学的研究の応用
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been widely studied for its herbicidal properties, but it also has potential applications in other areas of scientific research. For example, this compound has been shown to inhibit the growth of certain fungi, making it a potential antifungal agent. This compound has also been studied for its potential as a growth regulator for plants. Additionally, this compound has been used as a tool in studies of plant physiology and biochemistry.
作用機序
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate works by inhibiting the growth and development of broadleaf weeds. It does this by interfering with the synthesis of certain plant hormones, which are necessary for normal growth and development. This compound also disrupts the function of certain enzymes involved in plant metabolism. These effects ultimately lead to the death of the weed.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. For example, this compound can inhibit the activity of certain enzymes involved in photosynthesis, leading to a reduction in the amount of energy available to the plant. This compound can also disrupt the function of certain membrane proteins, leading to changes in membrane permeability and ion transport. These effects ultimately lead to the death of the plant.
実験室実験の利点と制限
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has a number of advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. This compound is also highly selective, meaning that it targets only broadleaf weeds and does not harm crops or other plants. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can be toxic to certain types of plants, making it unsuitable for use in studies of those plants. Additionally, this compound can have variable effects depending on the concentration and timing of application, which can make it difficult to control experimental conditions.
将来の方向性
There are a number of potential future directions for research on 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate. One area of interest is the development of new formulations of this compound that are more effective and environmentally friendly. Another area of interest is the study of the molecular mechanisms underlying this compound's herbicidal activity, which could lead to the development of new herbicides with improved properties. Additionally, this compound could be studied for its potential as a tool in studies of plant physiology and biochemistry, as well as for its potential applications in other areas of scientific research.
合成法
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can be synthesized through a multi-step process starting with 2,4-dimethylphenol and 4-chloro-3-methylphenoxyacetic acid. The two compounds are reacted together in the presence of a catalyst to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
(2,4-dimethylphenyl) 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11-4-7-16(13(3)8-11)21-17(19)10-20-14-5-6-15(18)12(2)9-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJDSFOWMOZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)

![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)

